N-cyclopentyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
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Overview
Description
N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41118 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and a sulfonylmethylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide typically involves the reaction of cyclopentylamine with 4-methoxybenzenesulfonyl chloride, followed by the addition of methylamine and acetic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-cyclopentyl-2-{[(4-methoxyphenyl)methyl]amino}acetamide
- N-cyclopentyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide .
Uniqueness
N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C15H22N2O4S/c1-17(11-15(18)16-12-5-3-4-6-12)22(19,20)14-9-7-13(21-2)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,16,18) |
InChI Key |
YOLISEQORNDZQM-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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